Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine
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Overview
Description
Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is a synthetic organic compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine typically involves the formation of the pyrrolidine ring followed by the introduction of the benzyl and isopropyl groups. One common method includes the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent alkylation reactions introduce the benzyl and isopropyl groups.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalytic processes and continuous flow reactors to enhance reaction efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be substituted with various electrophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophilic reagents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced amines.
Substitution: Various substituted amines depending on the electrophile used.
Scientific Research Applications
Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The benzyl and isopropyl groups contribute to the overall molecular conformation and reactivity, affecting the compound’s biological activity.
Comparison with Similar Compounds
Pyrrolidine: A simpler analog without the benzyl and isopropyl groups.
Pyrrolidinone: Contains a carbonyl group, offering different reactivity and biological properties.
Piperidine: A six-membered analog with similar applications in medicinal chemistry.
Uniqueness: Benzyl-isopropyl-pyrrolidin-3-ylmethyl-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the pyrrolidine ring with benzyl and isopropyl groups enhances its potential for diverse applications, making it a valuable compound in various fields of research.
Properties
IUPAC Name |
N-benzyl-N-(pyrrolidin-3-ylmethyl)propan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)17(12-15-8-9-16-10-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWAOJFGDTNTJHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1CCNC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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